molecular formula C9H17N5O2 B2529882 tert-butylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate CAS No. 1823770-46-2

tert-butylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate

Cat. No.: B2529882
CAS No.: 1823770-46-2
M. Wt: 227.268
InChI Key: JRSWXUURIQWNGD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate is a carbamate-protected amine featuring a 1,2,4-triazole core with an amino substituent. This compound serves as a critical intermediate in organic synthesis, particularly in drug discovery, where the tert-butyl carbamate (Boc) group acts as a temporary protecting group for amines during multi-step reactions . Its synthesis typically involves alkylation or coupling reactions, as exemplified by procedures in and , where tert-butyl carbamate derivatives are formed via reflux with bases like K₂CO₃ or NaI .

Key structural features include:

  • Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, enabling hydrogen bonding and metal coordination.
  • Amino substituent: Enhances solubility and reactivity for further functionalization.
  • tert-Butyl carbamate: Provides steric protection and stability under basic conditions, with cleavage achievable via acidic treatment (e.g., trifluoroacetic acid) .

Properties

IUPAC Name

tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)11-5-4-6-12-7(10)14-13-6/h4-5H2,1-3H3,(H,11,15)(H3,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSWXUURIQWNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-ButylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate involves several steps, including amination, reduction, esterification, and condensation. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the target compound with an overall yield of 59.5% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-ButylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The biological activities of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate exhibit significant antimicrobial activity against various pathogens. The triazole moiety is known to disrupt the synthesis of ergosterol in fungal cells, making it a potential candidate for antifungal therapy.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. The mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, enzyme inhibition studies suggest that the compound can interact with targets involved in cell cycle regulation and apoptosis.

Neuroprotective Effects

In vitro studies have demonstrated that tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate may protect neuronal cells from oxidative stress and inflammation. This protective effect is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies

Several case studies highlight the practical applications and efficacy of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate:

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds demonstrated that tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were significantly lower than those of standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, the compound was tested against several cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of tert-ButylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl N-[2-(3-Benzamido-1H-1,2,4-Triazol-5-yl)ethyl]carbamate
  • Molecular Formula : C₁₆H₂₁N₅O₃ .
  • Key Differences: Replaces the amino group with a benzamido (-NHCOC₆H₅) moiety.
  • Implications: Increased lipophilicity (logP ~1.01 vs. target compound’s estimated ~0.5) due to the aromatic benzamido group . Reduced nucleophilicity at the triazole ring, limiting reactivity in substitution reactions.
2-(3-Amino-1H-1,2,4-Triazol-5-yl)-N-Benzylacetamide
  • Molecular Formula : C₁₁H₁₃N₅O .
  • Key Differences : Replaces the tert-butyl carbamate with a benzyl acetamide group.
  • Implications: Higher polarity (PSA = 100.91 Ų) compared to the target compound (PSA ~90 Ų), improving aqueous solubility . Susceptibility to enzymatic degradation due to the absence of the Boc group. Applications: Potential antimicrobial agent, leveraging the free amino group for target binding .
tert-Butyl (2-(Aminooxy)ethyl)carbamate Derivatives
  • Example : tert-Butyl-(2-((3,4-difluorobenzamido)oxy)ethyl)carbamate .
  • Key Differences: Substitutes the triazole-amino group with an aminooxy (-ONH₂) functionality.
  • Implications :
    • Enables oxime ligation for bioconjugation, a property absent in the target compound.
    • Reduced thermal stability due to the labile N-O bond .

Biological Activity

Tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate is a chemical compound with significant potential in medicinal chemistry due to its structural features, particularly the triazole moiety. This compound has garnered attention for its antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate is C₉H₁₇N₅O₂, with a molecular weight of 227.26 g/mol. The compound features a tert-butyl group linked to a carbamate structure and a 3-amino-1H-1,2,4-triazole derivative. The triazole ring is known for its ability to interact with various biological targets, influencing enzyme activity and signaling pathways .

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity. The mechanism often involves the inhibition of key enzymes in microbial metabolism. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains by disrupting their cell wall synthesis .

Anticancer Activity

The anticancer potential of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate has been highlighted in several studies. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is particularly noteworthy. For example, triazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

The biological activity of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The triazole moiety can chelate metal ions in enzyme active sites, leading to inhibition. This property is essential for antimicrobial activity.
  • Signaling Pathway Modulation : By interacting with receptors involved in cell signaling (e.g., kinases), the compound can alter cellular responses, potentially leading to therapeutic effects against cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
Tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamateStructureDifferent alkyl chain affecting solubility and reactivity.
Tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)propyl]carbamateStructureLonger alkyl chain influences physical properties.
Tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)butyl]carbamateStructureFurther increases hydrophobicity compared to the original compound.

The differences in alkyl chains and functional groups significantly impact the solubility and biological activity of these compounds .

Case Studies

Several case studies have documented the biological effects of triazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance potency against resistant strains .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that triazole derivatives could reduce cell viability by inducing apoptosis through mitochondrial pathways. The results indicated that compounds similar to tert-butyl N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate might serve as lead compounds for further drug development .

Q & A

Q. Table 1: Reaction Optimization

ParameterOptimal RangeImpact on Yield
SolventDCM or THFMaximizes solubility
BaseTriethylamine (1.3 eq)Prevents carbamate hydrolysis
Reaction Time4–6 hoursBalances conversion vs. degradation

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